Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-1-oxo-2H-isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-8-5-3-4-6-9(8)11(14)13-10(7)12(15)16-2/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXVIPNWGHWFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C2=CC=CC=C12)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530349 | |
| Record name | Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-01-1 | |
| Record name | Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating and an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and substituted isoquinoline esters.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that isoquinoline derivatives can serve as scaffolds for the development of inhibitors targeting poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms in cancer cells. Compounds based on this structure have demonstrated selective inhibition of PARP activity, enhancing the sensitivity of cancer cells to chemotherapy treatments.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells. This suggests its potential as a lead compound for further drug development .
2.1 Antimicrobial Effects
The compound has also shown promise in antimicrobial applications, particularly against drug-resistant bacterial strains. Isoquinoline derivatives are known for their ability to inhibit bacterial growth effectively. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its efficacy against various pathogens .
Case Study: Antimicrobial Screening
In a comparative study, several isoquinoline derivatives were screened for antimicrobial activity. This compound was part of a library tested against common bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics .
Synthesis and Industrial Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization, making it valuable in the production of fine chemicals and pharmaceuticals.
3.1 Synthetic Routes
The synthesis typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Bromination : Introducing halogen substituents to enhance reactivity.
- Condensation Reactions : Utilizing various aldehydes and ketones to construct complex structures.
These synthetic strategies are crucial for producing derivatives with tailored biological activities .
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Methyl 1-methoxy-1,2-dihydroisoquinoline-3-carboxylate (): Substitution of the 1-oxo group with methoxy reduces stability, as the compound decomposes upon isolation. The methoxy group introduces nucleophilic susceptibility compared to the ketone in the target compound, which may limit its utility in reactions requiring oxidative conditions .
- Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (): Bromine at position 4 (vs. methyl) is electron-withdrawing, enhancing electrophilic aromatic substitution reactivity. Higher molecular weight (282.09 g/mol vs. 231.23 g/mol for the target compound) and polarizability influence solubility and crystallinity .
Biological Activity
Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 219.22 g/mol. It features a methyl group at the 4-position and a carboxylic acid functional group at the 3-position of the isoquinoline ring, contributing to its unique biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacteria and fungi. For instance, it has been evaluated for its effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways critical for tumor growth.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer progression.
- Receptor Binding : It has been observed to bind to certain receptors that play roles in inflammation and cellular proliferation.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under acidic conditions, often employing catalytic methods to enhance yield.
- Oxidation and Reduction Processes : These processes modify the functional groups on the isoquinoline ring, allowing for the creation of various derivatives with potentially enhanced biological activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | Different methyl position | May exhibit different biological activities |
| 4-Hydroxyquinoline | Hydroxyl group instead of a carboxylic acid | Known for strong antimicrobial properties |
| 6-Methylisoquinolinone | Methyl substitution at position 6 | Exhibits unique fluorescence properties |
This table highlights how slight modifications in structure can lead to significant differences in biological activity.
Case Studies
One notable case study involved evaluating the compound's effectiveness against Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that this compound exhibited high inhibition rates at concentrations around 10 µM, indicating potential as an antiviral agent .
Q & A
Basic Research Question
- 1H NMR : Key signals include a singlet for the methyl ester (δ ~3.92 ppm) and aromatic protons (δ 7.52–8.41 ppm) . The absence of NH signals (e.g., δ 9.12 ppm) confirms dehydrogenation.
- HRMS : Exact mass analysis (e.g., [M+H]+ 204.0661) validates molecular formula (C11H10NO3) and rules out brominated/byproduct contamination .
What advanced crystallographic techniques are recommended for determining the molecular geometry of this compound?
Advanced Research Question
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to model anisotropic displacement parameters .
- ORTEP visualization : Generate thermal ellipsoid plots via ORTEP-III to assess positional disorder or hydrogen bonding networks .
- Hydrogen bonding analysis : Apply graph set theory (e.g., Etter’s rules) to classify intermolecular interactions (e.g., R²₂(8) motifs) .
How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?
Advanced Research Question
- Puckering coordinate analysis : Use Cremer-Pople parameters to quantify ring non-planarity and correlate with hydrogen bond donor/acceptor geometry .
- Comparative metrics : Overlay multiple crystal structures (e.g., Cambridge Structural Database entries) to identify conserved motifs vs. polymorphic variations .
- Energy frameworks : Compute lattice energy contributions (e.g., using CrystalExplorer) to prioritize dominant interactions .
What strategies enable regioselective functionalization at the 4-position of the isoquinoline ring?
Advanced Research Question
- Bromination : N-Bromosuccinimide (NBS) with benzoyl peroxide in CH2Cl2 selectively substitutes the 4-position (57% yield), confirmed by 1H NMR downfield shifts (δ 8.46 ppm) .
- Electronic effects : The 4-methyl group directs electrophiles via steric and electronic modulation; DFT calculations (e.g., Fukui indices) can predict reactivity .
How does catalytic choice influence the synthesis and functionalization of this compound?
Advanced Research Question
- Rhodium catalysis : Enables C–H activation for late-stage diversification (e.g., arylations) at room temperature, preserving ester functionality .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst turnover but may require post-reaction silica gel cleanup to remove metal residues .
What analytical methods are critical for assessing polymorphic forms of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
